NSC756093

描述

准备方法

合成路线和反应条件: NSC 756093 的合成涉及在受控条件下特定化学前体的相互作用。 确切的合成路线和反应条件是专有的,并在专门的化学文献中详细说明 .

工业生产方法: NSC 756093 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该化合物通常储存在 -20°C 以保持其稳定性 .

化学反应分析

反应类型: NSC 756093 主要经历抑制反应,在该反应中它与特定蛋白质结合,抑制它们的相互作用。 在正常条件下,它通常不会发生氧化、还原或取代反应 .

常用试剂和条件: 该化合物可溶于二甲基亚砜 (DMSO),并且经常在该溶剂中用于生物测定。 NSC 756093 对 GBP1-Pim-1 相互作用的抑制剂量依赖性,并且在纳摩尔浓度下显着 .

形成的主要产物: 涉及 NSC 756093 的反应的主要产物是受抑制的蛋白质复合物,其中 GBP1 和 Pim-1 之间的相互作用被破坏 .

科学研究应用

Biochemical Properties

NSC756093 has been shown to interact specifically with GBP1, inhibiting its binding to PIM1. This interaction is crucial as it plays a role in cancer cell survival and drug resistance mechanisms. The compound stabilizes a conformation of GBP1 that is not conducive to binding with PIM1, thereby disrupting the signaling pathways that promote cell survival .

Scientific Research Applications

The applications of this compound can be categorized into several domains:

-

Chemistry :

- Used as a tool for studying protein-protein interactions.

- Investigates the effects of inhibiting these interactions on cellular processes.

-

Biology :

- Employed in cellular assays to evaluate its impact on cell cycle arrest and apoptosis.

- Facilitates the understanding of GBP1's role in various cellular functions.

- Medicine :

- Industry :

Inhibition of GBP1:PIM1 Interaction

A pivotal study demonstrated that this compound effectively inhibits the GBP1:PIM1 interaction both in vitro and in vivo. Using surface plasmon resonance, researchers confirmed its potency as an inhibitor, establishing it as a valuable tool for further investigations into cancer biology .

Effects on Cancer Cell Lines

In experiments involving prostate cancer cell lines (DU145 and PC3), this compound was administered at varying concentrations. The results indicated that treatment with this compound led to reduced cell proliferation and migration. Furthermore, when combined with docetaxel, a chemotherapy drug, cells exhibited increased sensitivity to treatment, suggesting that this compound could enhance the effectiveness of existing therapies .

Tumor Xenograft Models

In vivo studies using tumor xenograft models have shown that this compound can significantly inhibit tumor growth. Mice injected with prostate cancer cells treated with this compound displayed reduced tumor volumes compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Research Findings

作用机制

NSC 756093 通过与鸟嘌呤核苷酸结合蛋白 1 和丝氨酸/苏氨酸激酶 Pim-1 结合而发挥其作用,抑制它们的相互作用。 这种抑制导致增强辐射诱导的细胞毒性,诱导凋亡,以及在癌细胞中在 G2/M 期阻滞细胞周期 . 涉及的分子靶标是 GBP1 和 Pim-1,受影响的通路包括与细胞周期调节和凋亡相关的通路 .

类似化合物:

NSC 756093 (SU093): 同一种化合物的另一个名称,在不同的情况下使用.

GBP1 抑制剂: 抑制 GBP1 与其他蛋白质之间相互作用的其他化合物。

Pim-1 抑制剂: 特异性抑制 Pim-1 激酶活性的化合物。

独特性: NSC 756093 在双重抑制 GBP1 和 Pim-1 相互作用方面是独特的,使其成为癌症研究中宝贵的工具,特别是在克服耐药性和增强放射治疗效果方面 .

相似化合物的比较

NSC 756093 (SU093): Another name for the same compound, used in different contexts.

GBP1 Inhibitors: Other compounds that inhibit the interaction between GBP1 and other proteins.

Pim-1 Inhibitors: Compounds that specifically inhibit the activity of the Pim-1 kinase.

Uniqueness: NSC 756093 is unique in its dual inhibition of GBP1 and Pim-1 interaction, making it a valuable tool in cancer research, particularly in overcoming drug resistance and enhancing the efficacy of radiation therapy .

生物活性

NSC756093 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the GBP1:PIM1 interaction, which plays a significant role in drug resistance in cancer therapy. This article explores the compound's mechanisms, efficacy in various cancer cell lines, and its potential therapeutic applications based on recent research findings.

This compound functions primarily as an inhibitor of the interaction between Guanylate Binding Protein 1 (GBP1) and Proviral Integration Site for Moloney Murine Leukemia Virus 1 (PIM1). This interaction is crucial for the survival signaling pathways that contribute to drug resistance, particularly in ovarian cancer cells resistant to paclitaxel. By inhibiting this interaction, this compound may reverse resistance mechanisms and enhance the efficacy of existing chemotherapeutics.

Binding Site Identification

Through bioinformatics and molecular modeling studies, researchers have identified a putative binding site for this compound at the interface of the helical and LG domains of GBP1. This site is critical for stabilizing a conformation of GBP1 that does not bind to PIM1, thereby disrupting the survival signaling pathway initiated by this interaction .

In Vitro Studies

In a study assessing the biological activity of this compound, it was shown to inhibit the GBP1:PIM1 interaction by approximately 65% at a concentration of 100 nM in SKOV3 ovarian cancer cells. The inhibition was found to be dose-dependent and statistically significant (p < 0.001) compared to control groups .

The compound was also tested across various cell lines from the NCI-60 panel, revealing selective activity against paclitaxel-resistant cells. The results indicated that this compound could potentially be used to treat tumors that exhibit resistance to traditional microtubule-targeting agents like paclitaxel .

Prostate Cancer Research

Further investigations into this compound's effects on prostate cancer cell lines DU145 and PC3 revealed that treatment with 4 µM this compound inhibited cell proliferation and altered energy metabolism pathways. The study utilized real-time imaging and colony formation assays to assess chemosensitivity and growth inhibition, demonstrating that this compound effectively reduces viability in GBP1-expressing cells .

Comparative Analysis

A comparative analysis involving other compounds indicated that while several derivatives exhibited some level of activity against the GBP1:PIM1 interaction, this compound was notably more effective. This specificity highlights its potential as a lead compound for developing new therapeutics targeting drug-resistant cancers .

Data Tables

The following table summarizes key findings from studies involving this compound:

属性

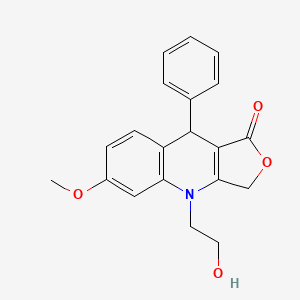

IUPAC Name |

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEJQLRLHKWIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NSC756093 interact with its target, GBP1, and what are the downstream effects of this interaction?

A: this compound binds to a specific site on the GBP1 protein located between its helical and LG domains. [] This binding stabilizes a conformation of GBP1 that prevents its interaction with the PIM1 kinase. [] Consequently, this compound disrupts the GBP1:PIM1 interaction, inhibiting the downstream signaling pathway that normally promotes paclitaxel resistance in cancer cells. [] This disruption potentially allows for the reversal of paclitaxel resistance in these cells. []

Q2: What is the impact of disrupting the GBP1:PIM1 interaction in the context of cancer treatment?

A: The interaction between GBP1 and PIM1 is crucial for cancer cell survival and paclitaxel resistance. [, ] PIM1, a pro-survival kinase, is recruited by GBP1 within the cytoskeleton, leading to the activation of signaling pathways that contribute to drug resistance. [] By disrupting this interaction, this compound effectively inhibits these pro-survival signals, potentially increasing the sensitivity of resistant cancer cells to paclitaxel. [, ] Additionally, research suggests that this compound, by inhibiting the GBP1:PIM1 interaction, can increase organoid death and impede organoid reformation in tumor models. [] This highlights its potential as a therapeutic agent, particularly in cancers exhibiting resistance to traditional chemotherapy drugs like paclitaxel.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。